Lipophilicity-Driven Differentiation: XLogP3 Comparison with 4-Chloro Analog
The target compound 2-(4-acetylphenoxy)-N-phenylacetamide exhibits an XLogP3 of 2.4 [1], which is significantly lower than that of its 4-chloro-substituted analog 2-(4-chlorophenoxy)-N-phenylacetamide, which has a computed LogP of 3.4305 . This difference in lipophilicity directly influences membrane permeability and distribution characteristics.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 2-(4-chlorophenoxy)-N-phenylacetamide (CAS 62095-56-1): LogP = 3.4305 |
| Quantified Difference | ΔLogP = 1.0305 (higher for the chloro analog) |
| Conditions | Computed property (XLogP3 for target; LogP for comparator) |
Why This Matters
Lower lipophilicity may translate to better aqueous solubility and reduced non-specific protein binding, which can be advantageous for certain in vitro assay conditions or in vivo pharmacokinetic profiles.
- [1] PubChem. Acetamide, 2-(4-acetylphenoxy)-N-phenyl-. CID 204987. https://pubchem.ncbi.nlm.nih.gov/compound/204987 View Source
